7-Chlorobenzo[d]isoxazole
Description
Properties
IUPAC Name |
7-chloro-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGOUWQHPVPFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)ON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 7-Chlorobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups replacing the chlorine atom.
- Oxidized or reduced forms of the isoxazole ring, leading to different heterocyclic compounds.
Scientific Research Applications
7-Chlorobenzo[d]isoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, contributing to the understanding of various biological processes.
Mechanism of Action
The mechanism of action of 7-Chlorobenzo[d]isoxazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
Halogen-Substituted Isoxazoles
Substituent type and position significantly alter physicochemical and biological properties. Key comparisons include:
Key Findings :
- Bromine substitution enhances enzyme inhibition compared to chlorine. For example, 3-(4-bromophenyl)isoxazole showed twice the inhibitory potency of its chloro analog against GST enzymes, attributed to bromine's greater electronegativity and steric effects .
- Halogen position matters: 7-Cl in benzisoxazole vs. 3-Cl in 7-Bromo-3-chlorobenzo[d]isoxazole alters electronic distribution and target binding .
Substituent Position and Electronic Properties
Studies on isoxazole derivatives highlight the role of substituent placement in modulating electronic properties:
- HOMO/LUMO and MEP Maps : Computational analysis of isoxazole derivatives (e.g., compound 5a in ) revealed that electron-withdrawing groups (e.g., Cl) lower LUMO energy, enhancing electrophilicity and interactions with biological targets like VEGFR2 and H. pylori .
- Thiophene-Linked Derivatives : Replacing benzene with thiophene (e.g., compound LK-5 in ) introduces sulfur’s polarizability, altering solubility and antimicrobial activity. IR and NMR data confirmed structural integrity, with C-N-O stretches at 1240 cm⁻¹ and distinct proton shifts .
Antimicrobial Activity
Anticancer Potential
Enzyme Inhibition
- 3-(4-Bromophenyl)isoxazole : Competitive GST inhibition (KI = 0.084 mM) vs. 3-(4-Chlorophenyl)isoxazole (KI = 0.201 mM), emphasizing halogen-driven potency .
Pharmacokinetics and Toxicity Considerations
- ADME/p450 Analysis : Isoxazole derivatives generally exhibit favorable absorption profiles, but chlorinated variants may show slower metabolism due to increased molecular weight and hydrophobicity .
- Synthetic Challenges : Low yields (e.g., 1% in ) highlight the need for optimized solvent systems (e.g., ethyl acetate/hexane ratios) to improve purity and recovery .
Biological Activity
7-Chlorobenzo[d]isoxazole is a heterocyclic compound belonging to the isoxazole family, characterized by a fused benzene and isoxazole ring with a chlorine substituent. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound contribute to its reactivity and biological properties, making it a subject of various pharmacological studies.
Anticancer Activity
Research indicates that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. A study found that compounds containing the isoxazole ring demonstrate cytotoxic effects against various cancer cell lines. For example, the introduction of substituents like chlorine can enhance the activity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC values ranging from 0.02 µM to 22.47 µM depending on the specific derivative and the nature of substitutions .
Table 1: Summary of Anticancer Activity of Isoxazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 22.47 | Induces apoptosis via caspase activation |
| Isoxazole derivative A | A549 | 0.02 | Cell cycle arrest in S and G2/M phases |
| Isoxazole derivative B | HeLa | 16.1 | Inhibits HSP90 |
Anti-inflammatory and Antibacterial Properties
The isoxazole framework has been linked to anti-inflammatory and antibacterial activities as well. Compounds derived from isoxazoles have shown effectiveness in inhibiting inflammatory pathways and bacterial growth, making them potential candidates for treating infections and inflammatory diseases .
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of isoxazole derivatives, particularly in models of neurodegenerative diseases such as Alzheimer's. The inhibition of D-amino acid oxidase (DAAO) by certain isoxazole derivatives has been associated with improved cognitive function in animal models, suggesting a therapeutic potential for conditions like schizophrenia and ALS .
Case Studies
Case Study 1: Anticancer Efficacy
In a study investigating new isoxazole derivatives, researchers synthesized several compounds based on the isoxazole structure and tested their efficacy against various cancer cell lines. One derivative exhibited an IC value of 5.0 µM against colon cancer cells (HCT116), indicating strong anticancer activity .
Case Study 2: Neuroprotective Properties
Another research effort focused on the neuroprotective effects of DAAO inhibitors derived from isoxazoles. The study demonstrated that these compounds could significantly reduce DAAO levels in serum among patients with schizophrenia, thereby alleviating symptoms related to cognitive deficits .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-chlorobenzo[d]isoxazole, and how do reaction conditions influence product purity?
- This compound can be synthesized via cycloaddition reactions between nitro compounds and carbonyl derivatives (e.g., aldehydes/ketones), often mediated by amines or Schiff bases. For example, nitroethane oxidizes to acetaldehyde, which reacts with chlorinated aromatic aldehydes to form the isoxazole core . Key factors include solvent choice (DMF for polar intermediates), temperature control (reflux conditions), and catalyst selection (K₂CO₃ for deprotonation) . Purity is assessed using HPLC or GC-MS, with recrystallization (ethanol/water mixtures) as a standard purification step .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- 1H-NMR identifies substituent patterns (e.g., singlet at δ 7.21 ppm for CH-isoxazole protons) . IR spectroscopy detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in carboxamide derivatives) . Mass spectrometry confirms molecular weight (e.g., m/z 287 for C₁₉H₁₃NO₂ derivatives) . X-ray crystallography resolves stereochemical ambiguities, as shown in Hirshfeld surface analyses of isoxazole derivatives .
Q. How can researchers optimize yields in multicomponent reactions involving this compound?
- Use Box-Behnken experimental design to evaluate variables like reactant ratios, temperature, and catalyst loading. For example, microwave-assisted synthesis reduces reaction time (≤9 hours) and improves yields (≥75%) by enhancing energy transfer . Statistical tools (ANOVA) identify significant factors, while ICH Q2(R1) guidelines validate reproducibility .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., direct vs. indirect photodissociation) affect the mechanistic understanding of isoxazole derivatives?
- Photodissociation studies reveal low-energy conical intersections in isoxazole, leading to branching products (e.g., CH₃CN + CO). Time-resolved spectroscopy (fs-µs) distinguishes direct dissociation (ultrafast dynamics) from indirect pathways (vibrational energy redistribution). For this compound, substituent effects (Cl electron-withdrawing groups) stabilize transition states, favoring indirect routes .
Q. What computational methods reconcile contradictions between experimental and predicted reaction yields for isoxazole syntheses?
- Differential Reaction Fingerprint (DRFP) models classify reactions and predict yields without extensive training data. For example, discrepancies in isoxazole additive reactions arise from steric effects unaccounted for in simplified models. Hybrid DFT-ML approaches (e.g., B3LYP/6-31G* with neural networks) improve accuracy by incorporating electronic parameters (HOMO-LUMO gaps) and steric descriptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
